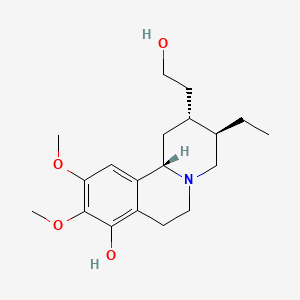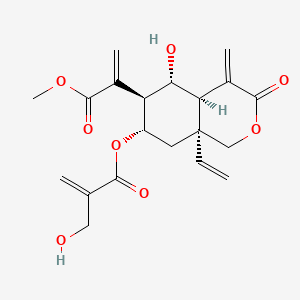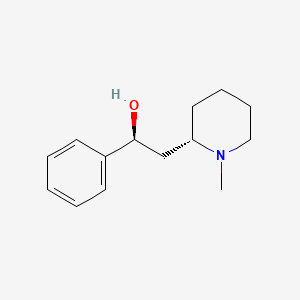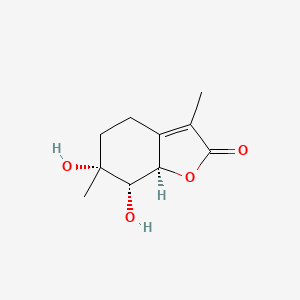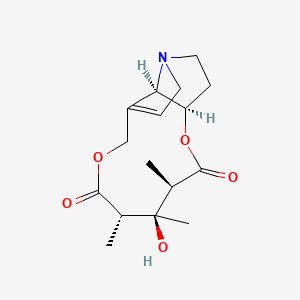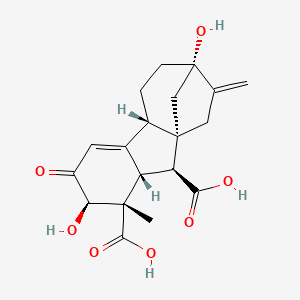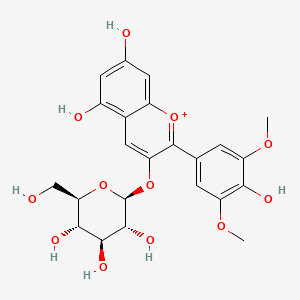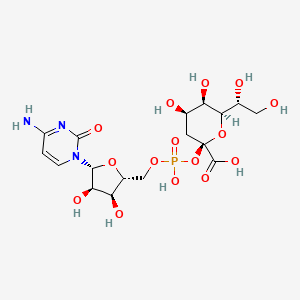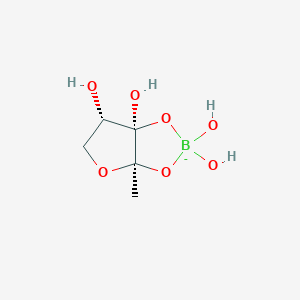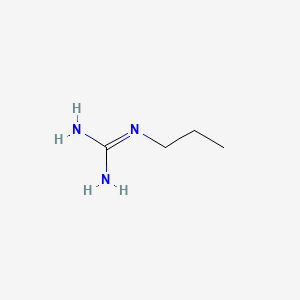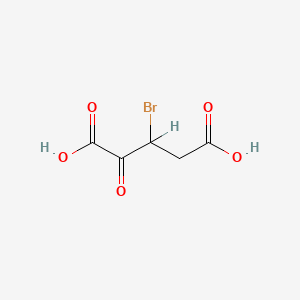
3-Bromo-2-oxopentanedioic acid
Descripción general
Descripción
3-Bromo-2-oxopentanedioic acid is a chemical compound with the molecular formula C5H5BrO5 . It is a derivative of 3-Oxopentanoic acid, which is a 5-carbon ketone body .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-oxopentanedioic acid can be analyzed using various methods. For instance, Density Functional Theory (DFT) and Hartree-Fock (HF) methods can be used for theoretical investigation of similar molecules . These methods allow for the optimization of the molecular structures and computation of Molecular Electrostatic Potential (MEP) .Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-2-oxopentanedioic acid can be analyzed using various techniques. For instance, titration analysis can be used to measure the concentration of the substance in a sample . Redox reactions can also be identified by assigning oxidation numbers to each element .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-oxopentanedioic acid can be computed using tools like ProtParam . These properties include the molecular weight, theoretical pI, amino acid composition, atomic composition, and others .Aplicaciones Científicas De Investigación
3-Bromo-2-oxopentanedioic acid derivatives are significant in drug synthesis, particularly as intermediates. For example, Zang Yang-ling (2008) demonstrated the synthesis of 1,3-Acetone dicarboxylic acid and its derivatives from anhydrous citric acid, highlighting their importance in drug development (Zang Yang-ling, 2008).
R. G. Bjork (1975) identified the ability of 3-oxopentanedioic acid to interfere in the gas chromatography determination of citrate levels, demonstrating its potential in analytical chemistry (R. G. Bjork, 1975).
In a study by Kyoung-Mahn Kim and I. Park (2004), mixtures of OXONE® and hydrobromic acid were used to prepare α-bromo-α,β-unsaturated carbonyl compounds, illustrating the utility of 3-Bromo-2-oxopentanedioic acid in synthetic organic chemistry (Kyoung-Mahn Kim & I. Park, 2004).
C. C. Mccarney et al. (1974) explored the cyclisation of esters of monoalkylacetonedicarboxylic acids, including compounds related to 3-Bromo-2-oxopentanedioic acid, for the production of pyran sulphonic acids, indicating its role in the synthesis of specialized organic compounds (C. C. Mccarney et al., 1974).
F. Khaliullin et al. (2017) synthesized derivatives of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid to evaluate antidepressant activities, showing the potential of 3-Bromo-2-oxopentanedioic acid derivatives in pharmacology (F. Khaliullin et al., 2017).
Propiedades
IUPAC Name |
3-bromo-2-oxopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO5/c6-2(1-3(7)8)4(9)5(10)11/h2H,1H2,(H,7,8)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGLEMGINFKMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)C(=O)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997833 | |
| Record name | 3-Bromo-2-oxopentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-oxopentanedioic acid | |
CAS RN |
76444-16-1 | |
| Record name | 3-Bromo-2-ketoglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076444161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-2-oxopentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



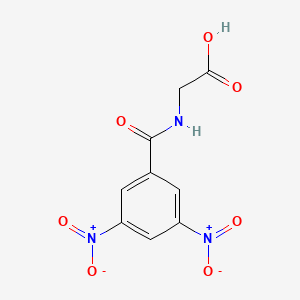


![2-Butanoyl-4-[(8-butanoyl-5,7-dihydroxy-2,2-dimethylchromen-6-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B1199422.png)
